

4-Ethoxynicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxynicotinaldehyde**

Cat. No.: **B595006**

[Get Quote](#)

CAS Number: 1220021-59-9

This technical guide provides a comprehensive overview of **4-Ethoxynicotinaldehyde**, a substituted pyridine-3-carboxaldehyde, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its anticipated spectroscopic characteristics and potential biological significance.

Chemical and Physical Properties

4-Ethoxynicotinaldehyde is a pyridine derivative with an ethoxy group at the 4-position and a formyl group at the 3-position. Its core structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While specific experimental data for some physical properties are not readily available in the public domain, its fundamental characteristics are summarized below.

Table 1: Chemical and Physical Properties of **4-Ethoxynicotinaldehyde**

Property	Value	Source
CAS Number	1220021-59-9	P&S Chemicals
Molecular Formula	C ₈ H ₉ NO ₂	P&S Chemicals
Molecular Weight	151.16 g/mol	Calculated
Purity	≥ 95%	Commercially Available
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis

A specific experimental protocol for the synthesis of **4-Ethoxynicotinaldehyde** is not widely published. However, a general and efficient method for the preparation of 4-alkoxypyridines provides a strong basis for its synthesis. This method involves the nucleophilic aromatic substitution of a 4-halopyridine with an alkoxide.

General Experimental Protocol for the Synthesis of 4-Alkoxypyridines

This protocol can be adapted for the synthesis of **4-Ethoxynicotinaldehyde** by formylating the resulting 4-ethoxypyridine.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthetic approach to **4-Ethoxynicotinaldehyde**.

Materials:

- 4-Chloropyridine hydrochloride
- Ethanol
- Sodium hydroxide (NaOH), finely powdered
- Dimethyl sulfoxide (DMSO)
- Formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl_3)
- Inert gas (e.g., Argon)
- Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Procedure:**Step 1: Synthesis of 4-Ethoxypyridine**

- In a round-bottom flask purged with an inert gas, combine finely powdered sodium hydroxide, ethanol, and dimethyl sulfoxide.
- Heat the mixture with stirring to approximately 80°C.
- Slowly add 4-chloropyridine hydrochloride to the reaction mixture.
- Maintain the reaction at 80°C and monitor its progress by a suitable method (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is worked up to isolate the 4-ethoxypyridine. This typically involves aqueous extraction and subsequent purification by distillation or column chromatography.

Step 2: Formylation of 4-Ethoxypyridine

- The purified 4-ethoxypyridine is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a common method for this transformation.

- The Vilsmeier reagent is prepared *in situ* by reacting a suitable amide (e.g., N,N-dimethylformamide) with phosphorus oxychloride.
- 4-Ethoxypyridine is then added to the pre-formed Vilsmeier reagent at a controlled temperature.
- The reaction is quenched with an aqueous solution (e.g., sodium acetate) and the product, **4-Ethoxynicotinaldehyde**, is extracted with an organic solvent.
- The crude product is purified by techniques such as column chromatography or recrystallization.

Spectroscopic Properties

While experimental spectra for **4-Ethoxynicotinaldehyde** are not readily available, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Ethoxynicotinaldehyde** is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Ethoxynicotinaldehyde**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde proton (-CHO)	9.8 - 10.2	Singlet	1H
Pyridine H-2	8.5 - 8.8	Singlet	1H
Pyridine H-6	8.3 - 8.6	Doublet	1H
Pyridine H-5	6.8 - 7.1	Doublet	1H
Methylene protons (-OCH ₂ CH ₃)	4.0 - 4.3	Quartet	2H
Methyl protons (-OCH ₂ CH ₃)	1.3 - 1.5	Triplet	3H

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Ethoxynicotinaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde Carbonyl (C=O)	188 - 192
Pyridine C-4 (C-O)	165 - 170
Pyridine C-2	150 - 155
Pyridine C-6	148 - 152
Pyridine C-3 (C-CHO)	125 - 130
Pyridine C-5	108 - 112
Methylene Carbon (-OCH ₂)	64 - 68
Methyl Carbon (-CH ₃)	14 - 16

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for **4-Ethoxynicotinaldehyde**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (Aldehyde)	1690 - 1715	Strong
C-H (Aldehyde)	2720 - 2820	Medium
C=N, C=C (Pyridine ring)	1550 - 1610	Medium to Strong
C-O (Aryl ether)	1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)	Strong
C-H (sp ² on ring)	3010 - 3100	Medium
C-H (sp ³ in ethoxy)	2850 - 2980	Medium

Mass Spectrometry

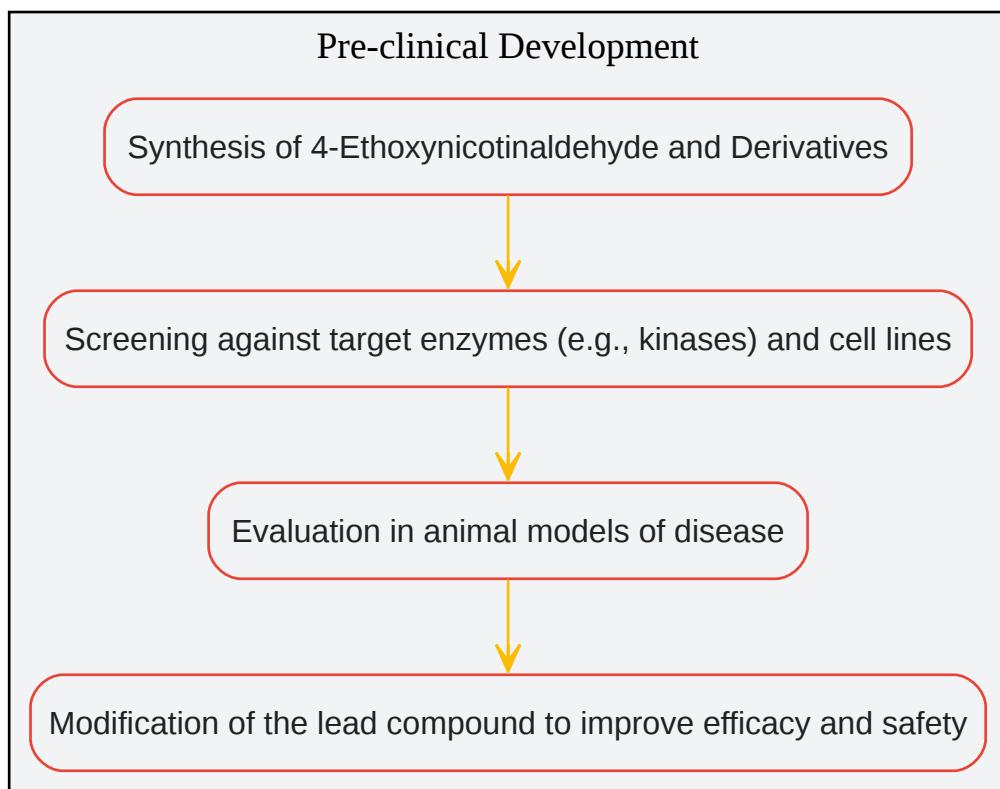
The mass spectrum of **4-Ethoxynicotinaldehyde** under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of the ethoxy group, the formyl group, or components of the ethyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of **4-Ethoxynicotinaldehyde**

Fragment	m/z
[M] ⁺	151
[M - H] ⁺	150
[M - CHO] ⁺	122
[M - OCH ₂ CH ₃] ⁺	106
[M - CH ₂ CH ₃] ⁺	122

Potential Biological Activity and Applications in Drug Development

While specific biological activity data for **4-Ethoxynicotinaldehyde** is limited, the broader class of substituted nicotinaldehydes and related 4-alkoxypyridine derivatives are recognized as important pharmacophores and intermediates in drug discovery.


Role as a Synthetic Intermediate

Substituted nicotinaldehydes are versatile building blocks in the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, and the pyridine ring serves as a key scaffold in many pharmaceuticals.

Potential as an Active Pharmacophore

- **Antitumor and Kinase Inhibition:** Derivatives of 4-phenoxyppyridine have shown promise as potent antitumor agents, particularly as inhibitors of c-Met kinase. The structural similarity of **4-Ethoxynicotinaldehyde** suggests that it could serve as a precursor or a lead compound for the development of novel kinase inhibitors.
- **Antimicrobial and Other Activities:** The 3-alkylpyridine alkaloid class of natural products, which share the substituted pyridine core, have demonstrated a range of biological activities, including antibacterial effects. This suggests that derivatives of **4-Ethoxynicotinaldehyde** could be explored for their potential as antimicrobial agents.

The workflow for exploring the potential of **4-Ethoxynicotinaldehyde** in drug development would typically involve its synthesis, followed by a series of *in vitro* and *in vivo* screening assays to identify its biological targets and therapeutic potential.

[Click to download full resolution via product page](#)

Figure 2: A simplified workflow for the drug development process.

Conclusion

4-Ethoxynicotinaldehyde is a chemical compound with significant potential as a building block in medicinal and agricultural chemistry. While comprehensive experimental data on its properties are still emerging, its structural features suggest it is a valuable target for further research and development. The synthetic strategies and predicted spectroscopic data provided in this guide offer a foundation for researchers to explore the chemistry and biological applications of this promising molecule. Further investigation into its specific biological targets and signaling pathway modulation is warranted to fully elucidate its therapeutic potential.

- To cite this document: BenchChem. [4-Ethoxynicotinaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com